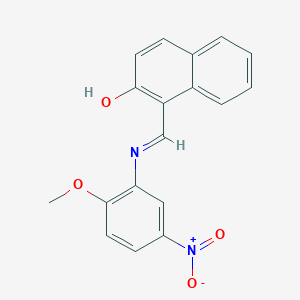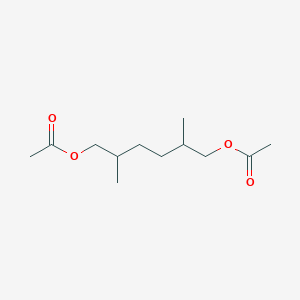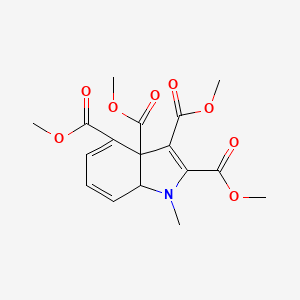
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- is a chemical compound with the molecular formula C9H12N4S2 and a molecular weight of 240.351 g/mol . This compound is known for its unique structure, which includes a hydrazine backbone with two thiourea groups and a 4-methylphenyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, amines, and substituted thioureas. These products have diverse applications in various fields of research .
Applications De Recherche Scientifique
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. It may also interfere with cellular pathways by modulating enzyme activity or signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Octyl-1,2-hydrazinedicarbothioamide: Similar structure but with an octyl group instead of a 4-methylphenyl group.
N-(3-Methylbutyl)-N’-(4-methylphenyl)-1,2-hydrazinedicarbothioamide: Similar structure with a 3-methylbutyl group.
Uniqueness
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
79010-44-9 |
|---|---|
Formule moléculaire |
C9H12N4S2 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
1-(carbamothioylamino)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C9H12N4S2/c1-6-2-4-7(5-3-6)11-9(15)13-12-8(10)14/h2-5H,1H3,(H3,10,12,14)(H2,11,13,15) |
Clé InChI |
XLYVHDFPBSASOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


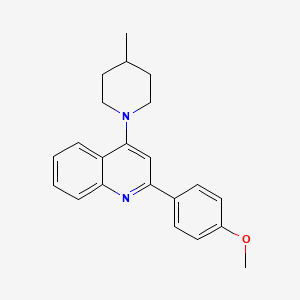
![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)
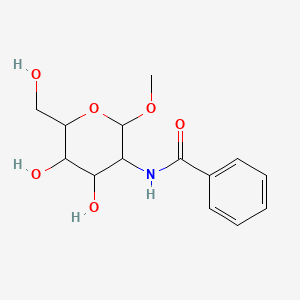
![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)

